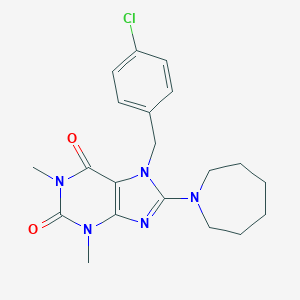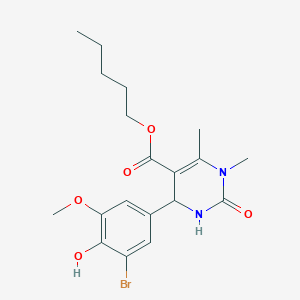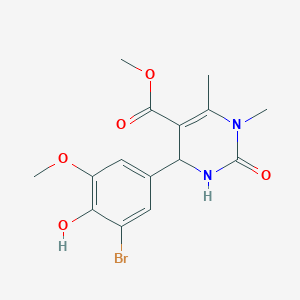![molecular formula C15H15N3S2 B415889 N-(4-methylphenyl)-2',4'-dimethyl-4,5'-bis[1,3-thiazole]-2-amine](/img/structure/B415889.png)
N-(4-methylphenyl)-2',4'-dimethyl-4,5'-bis[1,3-thiazole]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’,4’-Dimethyl-[4,5’]bithiazolyl-2-yl)-p-tolyl-amine is a heterocyclic compound that contains a bithiazole core with dimethyl and p-tolyl substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’,4’-Dimethyl-[4,5’]bithiazolyl-2-yl)-p-tolyl-amine typically involves the formation of the bithiazole core followed by the introduction of the dimethyl and p-tolyl groups. One common method involves the cyclization of appropriate thioamide precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2’,4’-Dimethyl-[4,5’]bithiazolyl-2-yl)-p-tolyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the bithiazole core .
Applications De Recherche Scientifique
(2’,4’-Dimethyl-[4,5’]bithiazolyl-2-yl)-p-tolyl-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (2’,4’-Dimethyl-[4,5’]bithiazolyl-2-yl)-p-tolyl-amine involves its interaction with specific molecular targets and pathways. The bithiazole core can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2’,4’-Dimethyl-[4,5’]bithiazolyl-2-yl)-hydrazine: Similar bithiazole core with a hydrazine substituent.
2,4-Disubstituted thiazoles: Compounds with similar thiazole rings but different substituents.
Uniqueness
(2’,4’-Dimethyl-[4,5’]bithiazolyl-2-yl)-p-tolyl-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both dimethyl and p-tolyl groups enhances its stability and reactivity compared to other bithiazole derivatives .
Propriétés
Formule moléculaire |
C15H15N3S2 |
|---|---|
Poids moléculaire |
301.4g/mol |
Nom IUPAC |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H15N3S2/c1-9-4-6-12(7-5-9)17-15-18-13(8-19-15)14-10(2)16-11(3)20-14/h4-8H,1-3H3,(H,17,18) |
Clé InChI |
OUIMBCUPHBYRTE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)C)C |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(2-furylmethyl)acetamide](/img/structure/B415809.png)





![2-{[5-(3-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B415819.png)
![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(Z)-(2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B415820.png)
![Ethyl 4-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B415823.png)
![ethyl 7-methyl-3-oxo-5-phenyl-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415825.png)
![1-[(4-Bromophenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline](/img/structure/B415826.png)


![3-(3-bromophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B415830.png)
